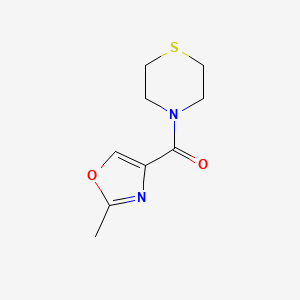

![molecular formula C8H7ClN4 B2760397 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine CAS No. 2305254-82-2](/img/structure/B2760397.png)

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine is a chemical compound with the CAS Number: 2305254-82-2 . It has a molecular weight of 194.62 . The compound is stored at a temperature of 4 degrees and it is in powder form .

Synthesis Analysis

The synthesis of this compound and similar compounds involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The preparation of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines was performed using photocatalyst-free visible light . Initially, amine-substituted pyrazole reacts through nucleophilic addition with substituted isothiocyanate in the presence of CH3CN and dimethylformamide at ambient temperature for 2 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN4/c9-8-11-4-10-7-3-6 (5-1-2-5)12-13 (7)8/h3-5H,1-2H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Triazines and tetrazines, which include this compound, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .科学的研究の応用

Enaminones as Building Blocks

Enaminones have been used to synthesize N-arylpyrazole-containing compounds, leading to the development of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. These compounds have shown comparable cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) to 5-fluorouracil, indicating their potential as antitumor agents. Some also exhibited antimicrobial activities, highlighting their broad biological applications (S. Riyadh, 2011).

Reactions with α-Aminoazoles

Reactions involving 4-oxo benz[1,3-e]oxazinium perchlorates and α-aminoazoles have led to the formation of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a][1,3,5]triazine derivatives. This study contributes to the knowledge on cyclocondensation reactions and the synthesis of azoloazine systems, offering insights into the regiodirection and selectivity of these reactions (L. L. Zamigailo et al., 2013).

Novel Triazolo and Triazine Derivatives

A study focused on synthesizing different novel triazolo[4,3-b][1,2,4,5]tetrazines and triazolo[4,3-b][1,2,4]triazines, evaluating their anti-inflammatory, antibacterial, and antifungal activities. These compounds showed high activities compared to commercial antibiotics, indicating their potential in drug development (Ahmed A. M. El-Reedy & N. Soliman, 2020).

Synthesis of 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][1,3,5]triazines

This research demonstrated a selective, one-pot, three-component reaction for synthesizing 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazines. The study highlights a robust approach for creating a library of compounds for potential drug discovery applications (F. Lim et al., 2019).

Pyrazolo[5',1':3,4][1,2,4]Triazino[6,5-f][1,3,4]thiadiazepines Synthesis

Another study explored the synthesis of novel pyrazolo[5',1':3,4][1,2,4]triazino[6,5-f][1,3,4]thiadiazepines, offering a new perspective on heterocyclic compounds with potential applications in medicinal chemistry (Y. Kurasawa et al., 1989).

Safety and Hazards

The safety information for 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine includes several hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation and ingestion, ensuring adequate ventilation, and avoiding dust formation .

将来の方向性

Research on the synthesis of various heterocyclic compounds, including triazines and tetrazines, continues to evaluate their biological activity and related medicinal applications . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

作用機序

Target of Action

Similar triazine derivatives have been reported to exhibit antimicrobial activity, suggesting that their targets could be enzymes or proteins essential for microbial growth .

Mode of Action

Triazine derivatives are known to interact with their targets, leading to inhibition of essential biological processes .

Biochemical Pathways

Based on the antimicrobial activity of similar triazine derivatives, it can be inferred that the compound might interfere with the biochemical pathways essential for microbial growth and survival .

Result of Action

Similar triazine derivatives have been reported to exhibit antimicrobial activity, suggesting that the compound might inhibit the growth and survival of microbes .

特性

IUPAC Name |

4-chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-8-11-4-10-7-3-6(5-1-2-5)12-13(7)8/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADYOGRNFJWSLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C(=C2)N=CN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)

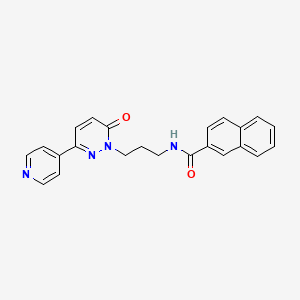

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)

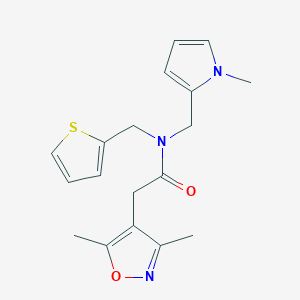

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2760319.png)

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2760329.png)

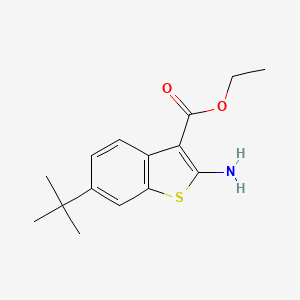

![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)

![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)